4-Methyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
4-Methyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core structure with a methyl group at the 4-position and a pyridin-2-yl substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot, three-component reaction involving substituted 1,2-phenylenediamines, 2-pyridinecarboxaldehyde, and β-keto ester in the presence of a catalytic amount of silica-supported FeCl3 (FeCl3–SiO2) has been reported . This method is efficient and yields the desired product in excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of silica-supported heterogeneous catalysts like FeCl3–SiO2 is advantageous due to their ease of handling, low toxicity, non-corrosiveness, and recoverability . These catalysts also promote the reaction more efficiently due to their high surface area and pore volume.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
4-Methyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Pyrimidines: Similar to pyridines, these compounds have a wide range of pharmacological activities.
Quinolines: These compounds share the quinoline core structure and have various applications in medicinal chemistry.
Uniqueness
4-Methyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
142137-31-3 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-methyl-2-pyridin-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H16N2/c1-11-10-15(14-8-4-5-9-16-14)17-13-7-3-2-6-12(11)13/h2-9,11,15,17H,10H2,1H3 |
InChI Key |
JLQCFYGEPODRMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=CC=CC=C12)C3=CC=CC=N3 |
Origin of Product |
United States |
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